2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide
Description
2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound with a unique structure that combines a benzamido group, a methylsulfonyl group, and a thiophene ring
Properties
IUPAC Name |
2-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHACMFCOSJOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-aminobenzamide with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonyl)benzamide.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Coupling Reaction: The final step is the coupling of the benzamido intermediate with the thiophene ring. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamido group can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties. In several studies, derivatives of thiophene compounds have shown significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and survival. For instance, certain derivatives have been noted to inhibit cell growth in human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and liver cancer (HepG2) cells .
- Case Studies : A study published in MDPI highlighted the synthesis of related compounds that demonstrated promising activity against cancer cells. The derivatives exhibited IC50 values indicating effective inhibition of cell proliferation, comparable to established chemotherapeutic agents like doxorubicin .
Antiviral Properties
There is emerging evidence that compounds similar to 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide may possess antiviral activities, particularly against the Hepatitis C virus (HCV):
- Research Findings : A patent application described the use of such compounds as HCV inhibitors, suggesting their potential role in antiviral therapy .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory applications:
- Biological Evaluation : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. Compounds exhibiting IC50 values in the low micromolar range indicate strong inhibitory activity .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and modification of this compound is crucial for enhancing its biological activity:
- Synthetic Pathways : Various synthetic routes have been developed to produce 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide and its analogs. These methods often involve multi-step reactions starting from readily available thiophene derivatives .
- Structure-Activity Relationship : The relationship between chemical structure and biological activity has been extensively studied. Modifications at specific positions on the thiophene ring can significantly alter the potency and selectivity of the compounds against targeted biological pathways .
Potential Therapeutic Applications
Given its diverse biological activities, 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide could be explored further for various therapeutic applications:
Mechanism of Action
The mechanism of action of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
2-(3-(Methylsulfonyl)benzamido)-4-phenylthiophene-3-carboxamide: Similar structure but with a different position of the phenyl group.
Uniqueness
The uniqueness of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a benzamido group, and a methylsulfonyl substituent, which contribute to its unique pharmacological properties. The following sections delve into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The molecular structure of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | 2-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide |
| Molecular Formula | C19H16N2O4S2 |
| Molecular Weight | 396.47 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial resistance.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against strains of MRSA, E. coli, and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Compounds with similar structures have demonstrated selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anti-inflammatory Effects :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
